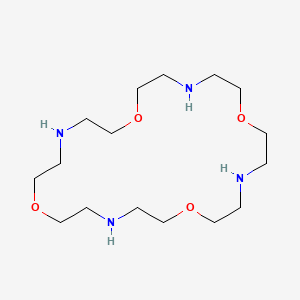
Copper mandelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
Vorbereitungsmethoden
Copper mandelate can be synthesized through several methods. One common approach involves the reaction of copper(II) salts with mandelic acid in an aqueous solution. The reaction typically proceeds as follows:
Dissolution of Copper(II) Salt: Copper(II) sulfate or copper(II) chloride is dissolved in water.
Addition of Mandelic Acid: Mandelic acid is added to the solution, resulting in the formation of this compound.
Precipitation: The this compound precipitates out of the solution and can be collected by filtration.
The reaction conditions, such as temperature and pH, can influence the yield and purity of the product. Industrial production methods may involve more sophisticated techniques to ensure high purity and scalability .
Analyse Chemischer Reaktionen
Copper mandelate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where the copper ion changes its oxidation state.
Substitution Reactions: The mandelate ligand can be replaced by other ligands in the presence of suitable reagents.
Complex Formation:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Copper mandelate has several scientific research applications:
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in cyclopropanation reactions.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies: this compound is investigated for its potential biological activities, including antimicrobial properties.
Environmental Applications: It is explored for its use in environmental remediation processes.
Wirkmechanismus
The mechanism of action of copper mandelate involves its ability to coordinate with various molecules, influencing their reactivity. The copper ion in this compound can interact with electron-rich sites on other molecules, facilitating chemical reactions. This coordination ability makes this compound an effective catalyst in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Copper mandelate can be compared with other copper coordination compounds, such as copper lactate and copper glycolate. While all these compounds involve copper ions coordinated with organic ligands, this compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct chemical properties and reactivity.
Similar Compounds
Copper Lactate: Formed with lactic acid, used in similar catalytic applications.
Copper Glycolate: Formed with glycolic acid, also used in catalysis and material science.
Eigenschaften
CAS-Nummer |
102519-25-5 |
|---|---|
Molekularformel |
C16H14CuO6 |
Molekulargewicht |
365.82 g/mol |
IUPAC-Name |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChI-Schlüssel |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



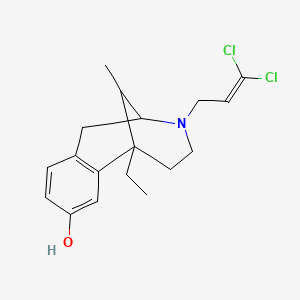

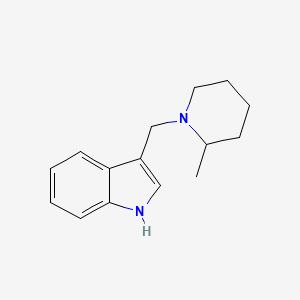
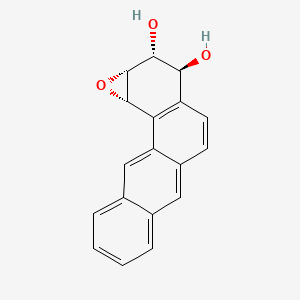
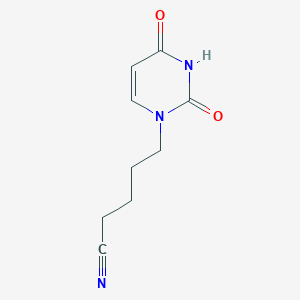

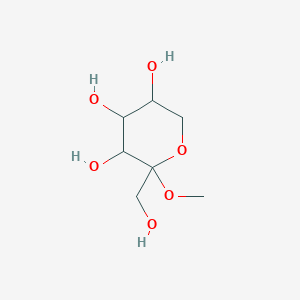

![2-({[3-(2-phenoxyethoxy)phenyl]carbonyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14161006.png)
![Bis[(1,3-dimethyl-1,3,2-diazaborolidin-2-yl)imino]-$l^{4}-sulfane](/img/structure/B14161009.png)
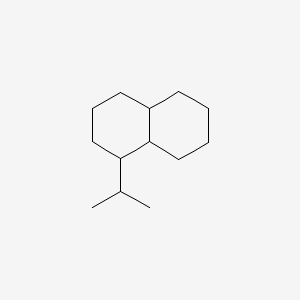
![Benzenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14161013.png)
